N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C22H21N7O2S and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications
Role in Drug Discovery and Development
Sulfonamides, including derivatives similar to the specified compound, have been identified as possessing diverse pharmacological properties. These properties include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The wide range of biological activities associated with these compounds stems from their ability to interact with various biological targets, making them valuable scaffolds in drug discovery and development processes (Ghomashi et al., 2022).
Antimicrobial and Antifungal Applications
Sulfonamide hybrids, as part of their pharmacological versatility, have shown promise in antimicrobial and antifungal applications. Compounds with sulfonamido moieties have been synthesized with the aim of developing effective antibacterial agents. This research has led to the identification of novel heterocyclic compounds exhibiting significant antibacterial activities, suggesting the potential of sulfonamide derivatives in addressing resistant microbial strains (Azab et al., 2013).
Contributions to Heterocyclic Chemistry
The structural complexity and versatility of sulfonamide derivatives also contribute to the field of heterocyclic chemistry. Studies have focused on the synthesis of bisindolylindeno[1,2-b]quinoxaline and bisindolylindeno[3,4-b]pyrazine derivatives, showcasing the potential of sulfonamides in generating new compounds with complex heterocyclic frameworks. These efforts highlight the role of sulfonamide derivatives in expanding the chemical space for drug discovery and material science applications (Khazaei et al., 2014).
Implications for Environmental Studies
In addition to their biomedical applications, sulfonamide derivatives are also relevant in environmental studies, particularly in the analysis of drug byproducts in water sources. The identification and structural characterization of such byproducts upon exposure to environmental conditions like solar light irradiation are crucial for understanding the fate of pharmaceuticals in the environment and assessing their potential ecological impacts (Le Fur et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinoxalines and indoles, have been synthesized and studied for their bioactive properties
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as electrochemical oxidative cross-dehydrogenative coupling
Biochemical Pathways
Similar compounds have been found to have important functions in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues
Result of Action
Similar compounds have been found to have various biological activities
Properties
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2S/c1-29-14-16(13-25-29)32(30,31)28-22-21(26-19-8-4-5-9-20(19)27-22)23-11-10-15-12-24-18-7-3-2-6-17(15)18/h2-9,12-14,24H,10-11H2,1H3,(H,23,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDONSQAFMLCQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.